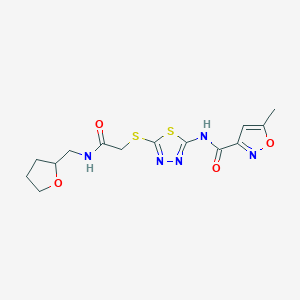

![molecular formula C16H16N4O3 B2550265 (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone CAS No. 2324600-61-3](/img/structure/B2550265.png)

(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While there isn’t a direct synthesis process available for this compound, related compounds have been synthesized using various methods. For instance, 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride was synthesized via alkylation of phenolic hydroxyl group, azidation of carboxylic acid, Curtius rearrangement, hydrolysis, and salification .

Scientific Research Applications

B-Raf Kinase Inhibitors and Antiproliferative Agents

Compounds incorporating the 2,3-dihydrobenzo[b][1,4]dioxin moiety have been synthesized and evaluated for their B-Raf inhibitory and antiproliferative activities. A specific compound, characterized by the presence of a 2,3-dihydrobenzo[b][1,4]dioxin structure, demonstrated significant biological activity against the B-Raf(V600E) mutation and a human melanoma cell line, showcasing its potential as a potent B-Raf inhibitor with implications in cancer treatment (Yu-Shun Yang et al., 2012).

Antitumour Antibiotics

The synthesis of azetidino-benzodiazepines through intramolecular azide to alkene 1,3-dipolar cycloadditions has been explored, leading to compounds with potential as antitumour antibiotics. This research highlights the utility of incorporating azetidinone and pyrimidin-2-ylamino structures into the design of new therapeutic agents (K. Hemming et al., 2014).

Herbicide Intermediates

Synthesis of intermediates incorporating the pyrimidin-2-ylamino structure for application in herbicide development has been reported. These intermediates play a crucial role in the synthesis of herbicides such as Bispyribac-sodium, demonstrating the compound's relevance in agricultural chemistry (Li Yuan-xiang, 2008).

PET Imaging Agents in Parkinson's Disease

The compound has been utilized in the synthesis of a potential PET imaging agent for investigating LRRK2 enzyme activity in Parkinson's disease. This application underscores the compound's relevance in neurodegenerative disease research and diagnostics (Min Wang et al., 2017).

Antimicrobial and Anticancer Agents

Novel derivatives incorporating the pyrazole and pyrimidin-2-ylamino moieties have been synthesized and evaluated for their antimicrobial and anticancer activities. These studies have identified compounds with significant biological activities, highlighting the compound's potential in the development of new therapeutic agents (H. Hafez et al., 2016).

Properties

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-5-yl-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O3/c21-15(12-3-1-4-13-14(12)23-8-7-22-13)20-9-11(10-20)19-16-17-5-2-6-18-16/h1-6,11H,7-10H2,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCBHJMRRDPPFSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=CC=C2O1)C(=O)N3CC(C3)NC4=NC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

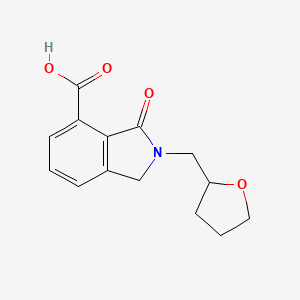

![ethyl 2-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2550182.png)

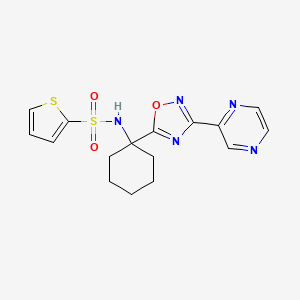

![N-(3,5-dimethylphenyl)-2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2550183.png)

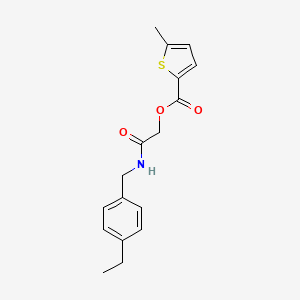

![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2550184.png)

![1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-propylpiperidine-4-carboxamide](/img/structure/B2550186.png)

![(2S,3S,4S,5R,6R)-6-[[(3S,4S,6aR,6bS,8R,8aR,12aS,14bR)-8a-[(2S,3R,4S,5S,6R)-5-acetyloxy-3-[(2S,3R,4S,5S,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-methyl-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxycarbonyl-4-formyl-8-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B2550188.png)

![2-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2550189.png)

methanone](/img/structure/B2550194.png)

![6,7-Dimethylbenzo[d]thiazol-2-amine](/img/structure/B2550199.png)

![2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2550201.png)

![N-[2-[6-(cyanomethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide](/img/structure/B2550205.png)